Fmoc-cis-4-aminocyclohexane acetic acid
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Overview
Description
Fmoc-cis-4-aminocyclohexane acetic acid is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.45 g/mol . It is commonly used in peptide synthesis due to its functional group, Fmoc (9-fluorenylmethyloxycarbonyl), which is a protective group for amines . This compound is particularly valuable in the field of solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid typically involves the protection of the amine group with the Fmoc group. The process begins with the cyclohexane derivative, which undergoes a series of reactions to introduce the Fmoc-protected amine and the acetic acid functional group . The reaction conditions often involve the use of organic solvents and reagents such as Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-cis-4-aminocyclohexane acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Fmoc-cis-4-aminocyclohexane acetic acid is widely used in scientific research, particularly in:
Mechanism of Action
The primary mechanism of action of Fmoc-cis-4-aminocyclohexane acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions or modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-aminocyclohexane acetic acid: Similar structure but different stereochemistry.
Fmoc-4-aminophenylacetic acid: Contains a phenyl group instead of a cyclohexane ring.
Uniqueness
Fmoc-cis-4-aminocyclohexane acetic acid is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides . This makes it a valuable tool in the synthesis of peptides with precise structural requirements .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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